An In-Depth Technical Guide to 5-(Quinolin-6-yl)-1,2-oxazol-3-amine: Properties and Potential
An In-Depth Technical Guide to 5-(Quinolin-6-yl)-1,2-oxazol-3-amine: Properties and Potential
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and potential applications of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: the quinoline ring, a cornerstone of numerous therapeutic agents, and the 3-amino-isoxazole moiety, a versatile building block in medicinal chemistry. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer a detailed perspective for researchers, scientists, and drug development professionals. We will delve into its chemical identity, predicted physicochemical properties, a plausible and detailed synthetic route, expected spectroscopic characteristics, chemical reactivity, and its significant potential in the field of drug discovery, particularly in oncology.
Introduction: A Tale of Two Scaffolds
The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with enhanced potency, selectivity, or novel mechanisms of action. 5-(Quinolin-6-yl)-1,2-oxazol-3-amine is a prime example of this design philosophy.
-
The Quinoline Core: The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial (e.g., quinine, chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer properties.[1][2] This versatility stems from its ability to intercalate with DNA, interact with various enzyme active sites, and its amenability to substitution, allowing for the fine-tuning of its pharmacological profile.
-
The 3-Amino-isoxazole Moiety: The isoxazole ring is another crucial heterocycle in drug development. The 3-amino-isoxazole variant, in particular, serves as a versatile synthetic intermediate and a key structural motif in compounds with antitubulin, antimicrobial, and anti-inflammatory activities.[3][4] Its unique electronic properties and ability to act as a "masked enaminone" make it a valuable component for constructing more complex molecular architectures.[3]
The fusion of these two scaffolds in 5-(Quinolin-6-yl)-1,2-oxazol-3-amine creates a molecule of significant interest, with predicted properties that make it a compelling candidate for screening in various therapeutic areas, most notably oncology.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in research and development.
Nomenclature and Structure
-
IUPAC Name: 5-(Quinolin-6-yl)-1,2-oxazol-3-amine
-
Synonyms: 5-(6-Quinolinyl)-3-isoxazolamine, 5-(Quinolin-6-yl)isoxazol-3-amine[5]
-
CAS Number: 1482213-28-4[5]
Diagram 1: Chemical Structure of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine
A 2D representation of the 5-(Quinolin-6-yl)-1,2-oxazol-3-amine molecule.
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Molecular Weight | 211.22 g/mol | LGC Standards[5] |
| Monoisotopic Mass | 211.07455 Da | PubChemLite[6] |
| XlogP | 2.0 | PubChemLite[6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem |
| Hydrogen Bond Acceptors | 3 (N in quinoline, N and O in isoxazole) | PubChem |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | PubChem |
Note: These values are computationally predicted and should be confirmed experimentally.
Proposed Synthesis and Purification Protocol
The synthesis of 3-amino-5-arylisoxazoles is well-established in the literature. A reliable strategy involves the regioselective cyclization of a β-ketonitrile with hydroxylamine.[7] The key to this synthesis is controlling the reaction pH and temperature to favor the desired 3-amino isomer over the 5-amino alternative.[7] The following is a proposed, detailed protocol for the synthesis of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine.
Diagram 2: Proposed Synthetic Workflow
A plausible multi-step pathway for the synthesis of the target compound.
Part 1: Synthesis of Precursor: 3-Oxo-3-(quinolin-6-yl)propanenitrile
Rationale: The critical intermediate is the β-ketonitrile. A robust method to synthesize this is via a Claisen condensation of 6-acetylquinoline with diethyl or ethyl oxalate to form a β-keto-ester, followed by ammonolysis and dehydration.[8][9][10]
Step 1a: Synthesis of Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous ethanol.
-
Base Formation: Add sodium metal (1.1 equivalents) portion-wise to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
-
Condensation: Cool the solution to 0-5 °C. Add a solution of 6-acetylquinoline (1.0 equivalent) and ethyl oxalate (1.1 equivalents) in anhydrous ethanol dropwise over 1 hour.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by pouring it into ice-cold dilute HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto-ester.
Step 1b: Synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile
-
Ammonolysis: Dissolve the crude ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate in ethanol and add an excess of aqueous ammonium hydroxide. Stir at room temperature for 24 hours to form the corresponding amide.
-
Dehydration: Remove the solvent under reduced pressure. To the crude amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) in an appropriate solvent like dichloromethane (DCM) or pyridine at 0 °C.
-
Reaction & Work-up: Allow the reaction to proceed until TLC indicates the consumption of the starting material. Carefully quench the reaction with ice water, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent. The crude 3-oxo-3-(quinolin-6-yl)propanenitrile can be purified by column chromatography.
Part 2: Synthesis of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine
Rationale: The reaction between a β-ketonitrile and hydroxylamine can yield two regioisomers. To selectively synthesize the 3-amino-isoxazole, the reaction should be conducted under neutral to slightly basic conditions (pH 7-8) and at a moderate temperature (≤45 °C). Under these conditions, the hydroxylamine preferentially attacks the nitrile carbon.[7]
-
Setup: In a round-bottom flask, dissolve 3-oxo-3-(quinolin-6-yl)propanenitrile (1.0 equivalent) in a mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution. The sodium acetate acts as a buffer to maintain the desired pH.
-
Cyclization: Heat the reaction mixture to approximately 40-45 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, reduce the volume of ethanol under vacuum and cool in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration. Wash with cold water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
Spectroscopic Analysis (Expected Characteristics)
No specific experimental spectra for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine are currently published. However, based on its structure and data from analogous compounds, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
-
Quinoline Protons (7H): A complex series of signals in the aromatic region (δ 7.5-9.0 ppm). The H2 and H4 protons of the pyridine ring will likely appear as doublets at the most downfield positions. The H8 proton may also be significantly downfield due to its peri-relationship with the nitrogen.[10][11]
-
Isoxazole Proton (1H): A sharp singlet for the C4-H of the isoxazole ring, typically appearing around δ 6.0-7.0 ppm.
-
Amine Protons (2H): A broad singlet for the -NH₂ protons, likely in the range of δ 5.0-6.5 ppm. The chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Quinoline Carbons (9C): Aromatic signals between δ 120-155 ppm.
-
Isoxazole Carbons (3C):
-
C5 (attached to quinoline): ~δ 165-175 ppm.
-
C3 (attached to NH₂): ~δ 155-165 ppm.
-
C4: ~δ 95-105 ppm.
-
Infrared (IR) Spectroscopy
-
N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C=N and C=C Stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region.
-
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion: Under Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ would be expected at m/z 212.08.[6]
-
Fragmentation: Common fragmentation patterns for quinolones can involve losses of small neutral molecules like HCN or CO.[12]
Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine is dictated by its three key components: the quinoline nucleus, the 3-amino group, and the isoxazole ring.
Diagram 3: Key Reactivity Centers
An overview of the principal sites of chemical reactivity.
-
Amino Group Reactivity: The exocyclic amino group is the most nucleophilic center. It can readily undergo acylation with acid chlorides or anhydrides, react with isocyanates to form ureas, and participate in other standard amine chemistries. This functionality provides a convenient handle for further structural modification and library synthesis.[3]
-
Isoxazole Ring Stability: The isoxazole ring is generally stable to many reaction conditions. However, it can be susceptible to cleavage under strong reductive conditions (e.g., catalytic hydrogenation), which can open the N-O bond. This property is sometimes exploited in "masked functionality" synthetic strategies.[3]
-
Quinoline Reactivity: The quinoline ring can undergo electrophilic aromatic substitution, typically at the C5 and C8 positions of the benzene portion of the ring system. The pyridine ring is generally deactivated towards electrophilic attack but can be susceptible to nucleophilic attack under forcing conditions.
Stability and Storage
The compound is expected to be a stable, solid material under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents. As with many aromatic amines, long-term exposure to light and air may cause gradual discoloration.
Potential Applications in Drug Discovery
The true value of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine lies in its potential as a scaffold for the development of novel therapeutics. The extensive body of literature on related quinoline-isoxazole hybrids points strongly towards its promise, particularly in oncology.
-
Anticancer Potential: Numerous studies have demonstrated the potent anticancer activity of quinoline-isoxazole derivatives. These compounds have been shown to exert their effects through various mechanisms:
-
Kinase Inhibition: A recent study developed quinoline-isoxazole hybrids that showed selective cytotoxicity and were identified as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in several cancers.[13]
-
Apoptosis Induction: Other quinoline-isoxazole analogs have been shown to be potent inhibitors of the anti-apoptotic protein Bcl-2, making them promising agents for treating pancreatic and hematologic malignancies.[2][14]
-
General Cytotoxicity: Various substituted quinoline-isoxazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including lung, colon, and breast cancer.[13]
-
-
Antimicrobial and Antitubercular Activity: The combination of quinoline and isoxazole moieties has also been explored for activity against M. tuberculosis and other bacterial strains, suggesting a potential application in infectious diseases.[1]
Given these precedents, 5-(Quinolin-6-yl)-1,2-oxazol-3-amine serves as an excellent starting point for a medicinal chemistry program. The 3-amino group provides a vector for diversification, allowing for the synthesis of a library of amides, ureas, and sulfonamides to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against specific biological targets.
Conclusion
5-(Quinolin-6-yl)-1,2-oxazol-3-amine is a thoughtfully designed heterocyclic compound that marries the proven therapeutic pedigree of the quinoline nucleus with the synthetic versatility of the 3-amino-isoxazole ring. While detailed experimental characterization is sparse in the public domain, this guide has provided a robust framework based on established chemical principles and data from closely related analogues. We have outlined its chemical identity, predicted properties, a detailed and plausible synthetic protocol, and its expected analytical signature. The demonstrated reactivity of its functional groups, coupled with the potent biological activities of similar quinoline-isoxazole hybrids, underscores its significant potential as a scaffold for the discovery of new drugs, particularly in the realm of targeted cancer therapy. This molecule is not merely a chemical entity but a strategic starting point for innovation in medicinal chemistry.
References
-
Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches. PubMed. (2025). [Link]
-
Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. PMC. (2025). [Link]
-
Chebanov, V., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886. [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry. (2025). [Link]
-
Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Publishing. (2025). [Link]
-
An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. (2023). [Link]
-
5-(quinolin-6-yl)-1,2-oxazol-3-amine. PubChemLite. [Link]
-
Synthesis, anti-microbial evaluation, and in silico studies of novel quinoline-isoxazole hybrids. Semantic Scholar. (2019). [Link]
-
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ACS Publications. (2009). [Link]
-
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. (2026). [Link]
-
3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed. (2014). [Link]
-
Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3). [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. (2024). [Link]
-
Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions. ResearchGate. (2020). [Link]
- Processes for preparing 3-amino-isoxazoles.
-
Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed. (2014). [Link]
-
Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. PMC. (2022). [Link]
-
Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. PMC. (2022). [Link]
-
Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. ResearchGate. (2014). [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
